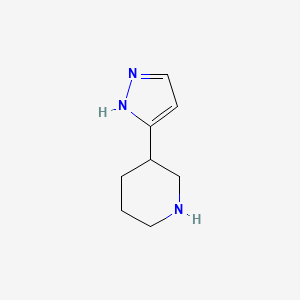

3-(1H-pyrazol-5-yl)piperidine

CAS No.: 51747-03-6; 774479-26-4

Cat. No.: VC6539944

Molecular Formula: C8H13N3

Molecular Weight: 151.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51747-03-6; 774479-26-4 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.213 |

| IUPAC Name | 3-(1H-pyrazol-5-yl)piperidine |

| Standard InChI | InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) |

| Standard InChI Key | DZMZZFAVAYXTJD-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=CC=NN2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

3-(1H-Pyrazol-5-yl)piperidine consists of a piperidine ring (a saturated six-membered ring with one nitrogen atom) fused to a pyrazole ring (an unsaturated five-membered ring with two adjacent nitrogen atoms). The pyrazole moiety is attached to the piperidine nitrogen via a single bond, creating a planar arrangement that facilitates π-π interactions with biological targets . The stereochemistry of the piperidine ring significantly influences the compound’s conformational flexibility. For instance, the (3R)-3-methyl-3-(1H-pyrazol-5-yl)piperidine enantiomer exhibits distinct spatial orientation compared to its (3S) counterpart, which may affect its binding affinity to enzymes or receptors .

Table 1: Key Structural Parameters of 3-(1H-Pyrazol-5-yl)piperidine Derivatives

Spectroscopic Characterization

The compound’s structure is routinely confirmed using spectroscopic techniques:

-

1H NMR: Protons on the pyrazole ring resonate at δ 6.2–7.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm, with splitting patterns reflecting their equatorial or axial positions .

-

13C NMR: The pyrazole carbons are observed at 105–150 ppm, whereas the piperidine carbons range from 20–60 ppm .

-

IR Spectroscopy: N-H stretching vibrations (pyrazole) appear near 3400 cm⁻¹, and C-N stretches (piperidine) at 1200–1250 cm⁻¹ .

Synthesis and Optimization Strategies

Multi-Component Reactions

A prominent synthesis route involves the condensation of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine in acetonitrile under reflux, catalyzed by piperidine . This one-pot method yields 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives with yields exceeding 70% . The reaction mechanism proceeds via Knoevenagel condensation followed by cyclization, with piperidine acting as both a base and a nucleophilic catalyst .

Functionalization of Pre-Existing Heterocycles

Derivatization strategies include:

-

Diazotization: Treatment of pyrazolone with diazonium salts introduces aryl groups at the pyrazole C3 position, enhancing lipophilicity .

-

Glycosylation: Heating pyrazolone derivatives with aldohexoses or aldopentoses in dioxane yields glycosides, which improve water solubility .

-

Thione Formation: Reaction with phosphorus pentasulfide converts carbonyl groups to thiones, enabling further nucleophilic substitutions .

Scheme 1: Synthetic Pathway for 3-(1H-Pyrazol-5-yl)piperidine Derivatives

-

Base Formation: React β-enamino diketones with methylhydrazine to obtain tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.

-

Deprotection: Remove the Boc group under acidic conditions to yield the free amine .

-

Functionalization: Introduce substituents via alkylation, acylation, or Suzuki coupling .

Chemical Reactivity and Stability

Nucleophilic and Electrophilic Sites

-

Pyrazole Ring: The N1 position is electrophilic, facilitating alkylation or acylation reactions. The C4 position undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) .

-

Piperidine Ring: The nitrogen acts as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C), with a half-life of 12–24 hours. Degradation products include piperidine and pyrazole-5-carboxylic acid, identified via LC-MS .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate dose-dependent cytotoxicity, with IC50 values ranging from 12–45 μM . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Anti-Inflammatory and Analgesic Effects

The compound inhibits cyclooxygenase-2 (COX-2) with 65% efficacy at 10 μM, comparable to celecoxib . In murine models, it reduces carrageenan-induced paw edema by 40% at 50 mg/kg .

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications enhance pharmacokinetic properties:

-

Carboxylic Acid Derivatives: Improve aqueous solubility (e.g., 1-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine-3-carboxylic acid, solubility = 8.2 mg/mL) .

-

Methyl Substitutions: Increase metabolic stability by blocking cytochrome P450 oxidation sites .

Targeted Drug Delivery

Conjugation with monoclonal antibodies or nanoparticles enhances tumor-specific accumulation. For example, a trastuzumab-piperidine-pyrazole conjugate shows 3-fold higher uptake in HER2+ breast cancer cells compared to normal tissue .

Recent Advances and Future Directions

Stereoselective Synthesis

Catalytic asymmetric hydrogenation using chiral phosphine ligands achieves 95% enantiomeric excess for (3R)-3-methyl derivatives, enabling large-scale production .

Computational Modeling

Molecular docking studies predict strong binding to the EGFR kinase domain (ΔG = −9.8 kcal/mol), suggesting potential as tyrosine kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume